
7-Bromo-1,2-dimethyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 7-bromo-1,2-dimethyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole structure is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Indole, 7-bromo-1,2-dimethyl- can be synthesized through various methods. One common approach involves the bromination of 1,2-dimethylindole using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or carbon tetrachloride . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of 1H-Indole, 7-bromo-1,2-dimethyl- often involves large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole, 7-bromo-1,2-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the indole ring using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); temperatures ranging from room temperature to reflux.
Major Products Formed:
Substitution: Azides, nitriles, amines.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dehalogenated indoles, reduced indole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 7-bromo-1,2-dimethyl- has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Indole, 7-bromo-1,2-dimethyl- involves its interaction with specific molecular targets and pathways. The bromine and methyl groups can influence the compound’s binding affinity and selectivity towards enzymes, receptors, and other biomolecules . The exact molecular targets and pathways depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
1H-Indole, 2,3-dimethyl-: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
1H-Indole, 7-bromo-: Lacks the methyl groups, affecting its overall properties and applications.
1H-Indole, 1,2-dimethyl-:
Uniqueness: 1H-Indole, 7-bromo-1,2-dimethyl- is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1204333-48-1 |
|---|---|
Molekularformel |
C10H10BrN |
Molekulargewicht |
224.10 g/mol |
IUPAC-Name |
7-bromo-1,2-dimethylindole |
InChI |
InChI=1S/C10H10BrN/c1-7-6-8-4-3-5-9(11)10(8)12(7)2/h3-6H,1-2H3 |
InChI-Schlüssel |
ZBGRTVIIKMKLKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N1C)C(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


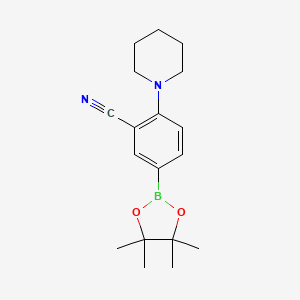
![{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12075777.png)
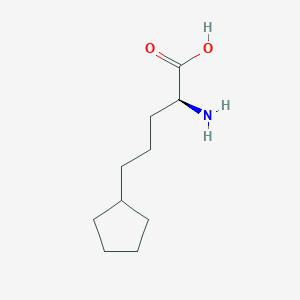
![[4-(2,2-Difluoropropoxy)phenyl]methanol](/img/structure/B12075789.png)

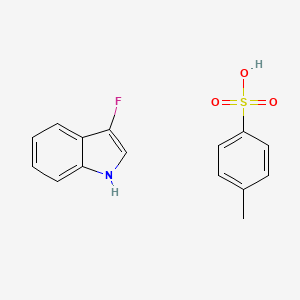
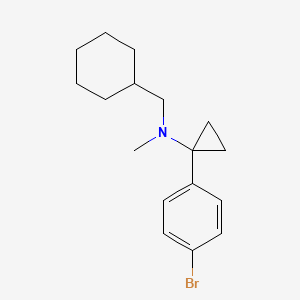
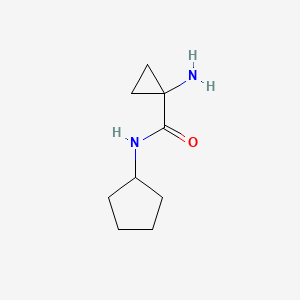
![6-(1-Hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12075827.png)
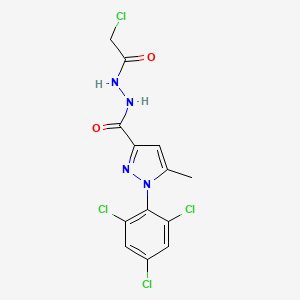
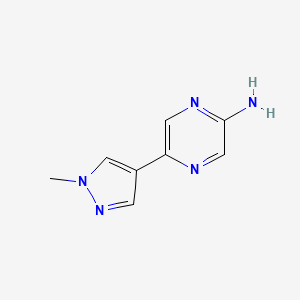

![5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12075852.png)

